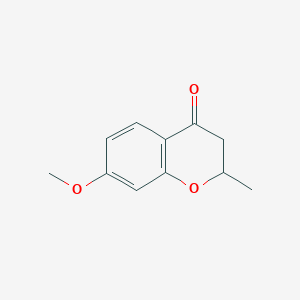

7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one

Description

7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one is a chromen-4-one derivative characterized by a methoxy group at position 7, a methyl group at position 2, and a phenyl substituent at position 3 (). Its molecular formula is C₁₇H₁₄O₃, with a molecular weight of 266.29 g/mol. The compound’s structure places it within the flavanone subclass, which is known for diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSHVVMCTIXFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398429 | |

| Record name | 7-Methoxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-61-8 | |

| Record name | 7-Methoxy-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield the final product . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromenones depending on the reagents used.

Scientific Research Applications

7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing signal transduction pathways. Specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity vs. Solubility : The target compound’s methoxy and methyl groups increase lipophilicity compared to hydroxylated analogs like 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacokinetics (ADME)

- Absorption : The methyl and methoxy groups in this compound may favor passive diffusion across membranes, unlike glycosylated compounds like naringin, which rely on transporters .

Biological Activity

7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one, a chromone derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of flavonoids, which are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and its IUPAC name. The presence of the methoxy group at the 7-position is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| Molecular Weight | 196.21 g/mol |

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study assessing its efficacy against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells, the compound demonstrated selective cytotoxicity.

Case Study: Cytotoxicity Assessment

In vitro assays using the MTT method revealed that this compound effectively induced apoptosis in MCF-7 cells. The IC50 values obtained for different compounds in the study are summarized below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| 7-Methoxy-chromone derivative II | HCT-116 | 30 |

| Visnagin | HepG2 | 20 |

The results indicated that the compound significantly upregulated pro-apoptotic markers such as P53 and BAX while downregulating anti-apoptotic markers like BCL2 and CDK4 in treated cells compared to untreated controls .

Anti-inflammatory Activity

In addition to its anticancer properties, this chromone derivative has shown potential as an anti-inflammatory agent. In experiments involving RAW 264.7 macrophages, it was found to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity.

The anti-inflammatory effects are attributed to the inhibition of NF-kB activation pathways. The compound's ability to modulate inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies indicate that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage in cells.

Q & A

Q. What are the established synthetic routes for 7-Methoxy-2-methyl-2,3-dihydro-4H-chromen-4-one, and how are yields optimized?

The synthesis typically involves cyclization of substituted chalcones or condensation of hydroxyacetophenone derivatives with appropriate aldehydes. For example, a high-yield (95%) procedure for a structurally similar chromen-4-one derivative uses sodium hydroxide and hydrogen peroxide in ethanol under reflux, followed by purification via column chromatography . Key optimization parameters include reaction temperature (controlled between 60–80°C), stoichiometric ratios of reagents, and solvent selection (ethanol or methanol for solubility). Purity is validated via HPLC and NMR .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- 1H/13C NMR : Aromatic protons appear in the δ 7.0–8.2 ppm range, while methoxy groups resonate near δ 3.8–4.0 ppm. Carbonyl signals (C=O) are observed at δ 177–180 ppm .

- MS : Molecular ion peaks (e.g., m/z 147 [M+H]+) confirm molecular weight, with HRMS used for precise mass validation .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals unit cell parameters (e.g., monoclinic system with β ≈ 106°) and hydrogen-bonding networks critical for stability. For example, 2-(2-fluorophenyl) analogs show intermolecular O–H···O interactions .

Q. What are the key safety considerations for handling this compound in laboratory settings?

The compound may pose acute oral toxicity (H302) and skin irritation (H315). Safe practices include:

- Use of PPE (gloves, goggles) and fume hoods during synthesis.

- Storage in airtight containers at 2–8°C to prevent degradation.

- Neutralization of waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in synthesis?

Methodological approaches include:

- Catalyst screening : Transition metals (e.g., Pd/C) or acidic/basic catalysts (e.g., H2SO4, K2CO3) to enhance cyclization efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve intermediate solubility.

- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) isolates isomers or byproducts .

Q. How do researchers resolve contradictions in reported crystallographic data for chromen-4-one derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns are addressed by:

- Re-evaluating data collection parameters (e.g., temperature, radiation source).

- Comparing with structurally analogous compounds (e.g., 2-(3,4-dimethoxyphenyl) derivatives) to identify substituent effects on packing .

- Using computational tools (Density Functional Theory) to validate experimental bond lengths and angles .

Q. What structure-activity relationship (SAR) insights guide the design of bioactive analogs?

Key substituent effects include:

- Methoxy groups : Electron-donating groups at C7 enhance antioxidant activity, as seen in 7-methoxy-3-(4-methoxyphenyl)chroman-4-one .

- Hydroxy groups : C5 or C7 hydroxy substitutions correlate with anticancer activity via ROS modulation .

- Trifluoromethyl groups : At C2, these increase metabolic stability but may reduce solubility .

Q. How are discrepancies in reported biological activities across studies methodologically addressed?

Strategies include:

- Standardized assays : Re-evaluating IC50 values under consistent conditions (e.g., MTT assay for cytotoxicity).

- Meta-analysis : Comparing data across analogs (e.g., 3-hydroxy vs. 5-hydroxy derivatives) to isolate substituent-specific effects .

- In silico modeling : Molecular docking (e.g., with COX-2 or CYP450 enzymes) to predict binding affinities and explain variability .

Methodological Tables

Q. Table 1. Comparative Analysis of Substituent Effects on Bioactivity

| Substituent Position | Functional Group | Observed Activity | Reference |

|---|---|---|---|

| C7 | Methoxy | Antioxidant | |

| C3 | Hydroxy | Anticancer | |

| C2 | Trifluoromethyl | Metabolic Stability |

Q. Table 2. Crystallographic Parameters for Structural Validation

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 2-(2-Fluorophenyl)-3-hydroxy derivative | P21/c | 22.37 | 6.88 | 15.80 | 106.1 | |

| 3-(4-Methylphenyl) analog | P21/c | 8.21 | 12.34 | 14.56 | 90.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.